molecular formula C7H14N2 B077905 2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane CAS No. 14287-89-9

2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane

Cat. No. B077905
CAS RN: 14287-89-9
M. Wt: 126.2 g/mol
InChI Key: VAUNORIQTFNCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane, commonly known as DMDO, is a bicyclic organic compound with a nitrogen-containing seven-membered ring. It is a colorless, crystalline solid that is widely used in organic synthesis as a mild oxidizing agent. DMDO is a versatile reagent that can be used for the oxidation of various functional groups, including alkenes, alkynes, alcohols, and ethers.

Mechanism Of Action

DMDO acts as an oxidizing agent by transferring an oxygen atom to the substrate. The reaction proceeds via a radical mechanism, where DMDO is converted to its corresponding radical cation intermediate. The radical cation intermediate then reacts with the substrate to form an intermediate species, which is subsequently oxidized by another molecule of DMDO to form the final product.

Biochemical And Physiological Effects

DMDO is not used for any biochemical or physiological effects. It is used solely for organic synthesis.

Advantages And Limitations For Lab Experiments

DMDO has several advantages over other oxidizing agents. It is a mild oxidant that can be used under mild conditions, and it does not require any special handling or storage. DMDO is also compatible with a wide range of functional groups, making it a versatile reagent. However, DMDO has some limitations. It is a relatively expensive reagent, and it can be difficult to handle in large quantities due to its high reactivity.

Future Directions

There are several future directions for the research and development of DMDO. One potential direction is the development of new synthetic methods for DMDO that are more efficient and cost-effective. Another potential direction is the exploration of new applications for DMDO in organic synthesis, such as the oxidation of new functional groups or the synthesis of new natural products or pharmaceuticals. Additionally, the development of new catalysts for the synthesis of DMDO could lead to improved yields and selectivity. Overall, DMDO is a valuable reagent in organic synthesis, and its continued development and application will have a significant impact on the field.

Synthesis Methods

DMDO can be synthesized by the reaction of 2,3-dimethyl-1,4-benzoquinone with ammonia in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed oxidative amination of the quinone, followed by a cyclization reaction to form the seven-membered ring. The yield of DMDO can be improved by using a copper catalyst in place of palladium.

Scientific Research Applications

DMDO has a wide range of applications in organic synthesis. It can be used as a mild oxidizing agent for the conversion of alkenes to epoxides, alcohols to ketones or aldehydes, and ethers to esters. DMDO is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. DMDO has been used in the synthesis of the antimalarial drug artemisinin and the anti-cancer drug taxol.

properties

CAS RN

14287-89-9

Product Name

2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H14N2/c1-8-6-3-4-7(5-6)9(8)2/h6-7H,3-5H2,1-2H3

InChI Key

VAUNORIQTFNCKC-UHFFFAOYSA-N

SMILES

CN1C2CCC(C2)N1C

Canonical SMILES

CN1C2CCC(C2)N1C

Other CAS RN

53798-46-2

synonyms

2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-

Origin of Product

United States

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